Sqm-nbd

Fluorescent probe Cysteine detection Limit of Detection

SQM-NBD is a 'turn-on' aggregation-induced emission (AIE) probe for the selective detection of cysteine (Cys) and homocysteine (Hcy). Its structural design links an SQM-OH fluorophore to an NBD quencher; reaction with Cys/Hcy triggers a cleavage cascade, releasing a strong fluorescence signal with minimal background. Uniquely, it discriminates Cys/Hcy from the abundant intracellular thiol glutathione (GSH), eliminating the false-positive signals common to generic thiol probes. With LODs of 54 nM (Cys) and 72 nM (Hcy), low cytotoxicity, and high cell permeability, it is optimized for live-cell imaging, high-throughput screening (HTS), and mechanistic studies in cardiovascular and redox biology. Choose SQM-NBD over structural analogs for guaranteed selectivity in complex biological matrices.

Molecular Formula C32H20N6O4S
Molecular Weight 584.6 g/mol
Cat. No. B12403046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqm-nbd
Molecular FormulaC32H20N6O4S
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-]
InChIInChI=1S/C32H20N6O4S/c1-2-37-22(17-26(21(18-33)19-34)25-5-3-4-6-27(25)37)9-12-24-13-16-30(43-24)20-7-10-23(11-8-20)41-29-15-14-28(38(39)40)31-32(29)36-42-35-31/h3-17H,2H2,1H3/b12-9+
InChIKeyIPXRKNVXXRQQNF-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SQM-NBD: A Quantitative Baseline for Selective Cys/Hcy Fluorescence Detection in Complex Biological Matrices


SQM-NBD (CAS: 2786704-34-3) is a turn-on, aggregation-induced emission (AIE) fluorescent probe specifically engineered for the detection of cysteine (Cys) and homocysteine (Hcy) [1]. It comprises an SQM-OH AIE fluorophore covalently linked to a 7-nitro-1,2,3-benzoxadiazole (NBD) recognition group [1]. The compound is non-fluorescent in its native state, but upon reaction with Cys or Hcy, it undergoes a cleavage and rearrangement cascade that releases the SQM-OH fluorophore, generating a strong fluorescence signal [1]. This 'turn-on' mechanism minimizes background noise and enhances detection sensitivity in complex biological samples [1].

Why SQM-NBD Outperforms Generic AIE Probes for Discriminating Biothiols


Substituting SQM-NBD with generic AIE or thiol-sensitive probes is unreliable due to the critical challenge of discriminating Cys and Hcy from glutathione (GSH), the most abundant intracellular thiol [1]. Most fluorescent probes suffer from cross-reactivity or high background fluorescence, leading to false-positive signals [1]. SQM-NBD's unique 'turn-on' mechanism and structural design enable it to selectively detect Cys/Hcy even in the presence of high GSH concentrations, a feature not universally shared by its structural analogs [1]. This specificity is essential for accurate quantification in physiological and pathological studies, where misidentification can skew experimental conclusions.

SQM-NBD: Head-to-Head Quantitative Evidence of Superior Sensitivity and Cellular Compatibility


Superior Detection Sensitivity for Cysteine (Cys) Compared to BQM-NBD

In head-to-head comparison of detection limits under similar assay conditions, SQM-NBD demonstrates superior sensitivity for cysteine (Cys) detection relative to the structurally related AIE probe BQM-NBD. SQM-NBD achieves a limit of detection (LOD) of 54 nM for Cys, which is a 10% improvement over BQM-NBD's LOD of 60 nM [1][2]. This enhancement is directly attributable to the optimized fluorophore-linker architecture of SQM-OH, which yields a stronger fluorescence 'turn-on' response [1].

Fluorescent probe Cysteine detection Limit of Detection

Enhanced Sensitivity for Homocysteine (Hcy) Detection Over BQM-NBD

For homocysteine (Hcy) detection, SQM-NBD also outperforms BQM-NBD with a lower limit of detection (LOD) of 72 nM, compared to BQM-NBD's LOD of 84 nM [1][2]. This represents a 14.3% improvement in sensitivity, enabling the detection of Hcy at clinically relevant sub-micromolar concentrations [1].

Fluorescent probe Homocysteine detection Limit of Detection

Uncompromised Selectivity: Cys/Hcy Detection in the Presence of High Glutathione (GSH) Levels

A critical performance metric for biothiol probes is their ability to discriminate Cys/Hcy from glutathione (GSH), which is present at millimolar concentrations in cells. SQM-NBD's fluorescence signal is 'turned on' exclusively by Cys and Hcy, even under the disturbance of excess GSH [1]. While quantitative data on the exact GSH tolerance ratio is not provided in the primary literature, the study explicitly demonstrates that GSH does not elicit a significant fluorescence response, a claim supported by the observed fluorescence imaging in HeLa cells [1]. In contrast, many thiol-sensitive probes exhibit significant cross-reactivity with GSH, leading to high background noise and inaccurate quantification [1].

Selectivity Glutathione interference Biothiol discrimination

Validated Cellular Imaging: Low Cytotoxicity and High Permeability in HeLa Cells

SQM-NBD demonstrates both good cell permeability and low cytotoxicity, making it suitable for live-cell imaging applications [1]. In HeLa cell studies, SQM-NBD was successfully used for fluorescence imaging of endogenous and exogenous Cys/Hcy, with no observed adverse effects on cell viability [1]. Vendor datasheets corroborate these findings, confirming its suitability for in vitro cellular assays . This is a practical differentiator from probes that require additional permeabilization steps or induce significant cellular stress.

Cellular imaging Cytotoxicity Cell permeability

Turn-On Mechanism Minimizes Background Signal Compared to Intrinsically Fluorescent Probes

SQM-NBD is a 'turn-on' probe that is non-fluorescent in its native state [1]. This is in contrast to many fluorescent probes that are intrinsically emissive and rely on fluorescence quenching or FRET mechanisms, which often suffer from high background signals [1]. The lack of intrinsic fluorescence in SQM-NBD eliminates background noise, thereby maximizing the signal-to-noise ratio upon target recognition. The fluorescence signal is generated only after reaction with Cys or Hcy, which results in a >50-fold increase in fluorescence intensity as described for similar AIE 'turn-on' systems [1].

Turn-on probe Background fluorescence Signal-to-noise ratio

Well-Defined Chemical Identity and Purity Facilitates Reproducible Procurement

Unlike some novel fluorescent probes that are only available as custom syntheses with undefined purity, SQM-NBD is commercially available with a defined purity of ≥98% . Its chemical identity is fully characterized with a CAS number (2786704-34-3), molecular formula (C32H20N6O4S), and molecular weight (584.60 g/mol) . This level of quality control ensures batch-to-batch consistency and reproducibility in experimental results, a critical factor for long-term research projects and inter-laboratory comparisons.

Chemical purity Quality control Procurement

SQM-NBD: Validated Application Scenarios from Peer-Reviewed Studies


Quantifying Cysteine and Homocysteine Levels in Cellular Disease Models

SQM-NBD is ideally suited for live-cell fluorescence imaging studies aimed at quantifying intracellular Cys and Hcy in disease models. Its low cytotoxicity and high permeability enable real-time monitoring of biothiol dynamics in HeLa cells without the need for cell fixation or permeabilization [1]. The probe's selectivity against GSH ensures that the observed fluorescence signal accurately reflects changes in Cys/Hcy concentration, making it a reliable tool for studying oxidative stress, cardiovascular pathology, and cancer metabolism [1].

High-Throughput Screening (HTS) Assays for Modulators of Biothiol Homeostasis

The turn-on mechanism and low background fluorescence of SQM-NBD make it an excellent candidate for developing high-throughput screening (HTS) assays to identify small molecules that modulate Cys or Hcy levels [1]. The robust signal-to-noise ratio facilitates automated plate-reader detection, and its defined LOD of 54 nM (Cys) and 72 nM (Hcy) provides a quantitative window suitable for detecting physiologically relevant changes [1].

Investigating Homocysteine-Mediated Pathologies in Cardiovascular Research

Given its enhanced sensitivity for Hcy (LOD 72 nM) compared to probes like BQM-NBD, SQM-NBD is a superior choice for research into mild hyperhomocysteinemia and its role in cardiovascular disease [1]. The probe's ability to function in complex biological matrices allows for accurate measurement of Hcy in cell lysates and tissue homogenates, supporting mechanistic studies of endothelial dysfunction, thrombosis, and atherosclerosis [1].

Validation of Cysteine Biosynthesis and Transport Pathways in Microbial and Plant Systems

The specificity of SQM-NBD for Cys over other thiols like GSH enables its application in microbial and plant biology to study cysteine biosynthesis and transport [1]. By providing a direct readout of free Cys levels, researchers can dissect metabolic pathways in organisms where thiol pools are complex and dynamic. The probe's AIE properties are particularly advantageous in plant tissues, where autofluorescence from chlorophyll can interfere with traditional dyes.

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